Chk2 Inhibitor

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Checkpoint kinase 2 (Chk2) inhibitors are a class of compounds that target the serine/threonine kinase Chk2, which plays a crucial role in the DNA damage response. Chk2 is activated in response to DNA double-strand breaks and is involved in cell cycle arrest, DNA repair, and apoptosis. Inhibiting Chk2 can enhance the effectiveness of cancer therapies by preventing the repair of damaged DNA in cancer cells, thereby promoting cell death.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Chk2 inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. For example, one common synthetic route involves the preparation of a benzimidazole core, followed by the introduction of various substituents to enhance potency and selectivity. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods: Industrial production of Chk2 inhibitors involves scaling up the synthetic routes developed in the laboratory. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance.

化学反应分析

Types of Reactions: Chk2 inhibitors undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often to enhance solubility or bioavailability.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s properties.

Substitution: Replacement of one functional group with another to improve efficacy or reduce side effects.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) are commonly used. Reaction conditions vary depending on the desired modification but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions are typically derivatives of the original Chk2 inhibitor, with modifications that enhance their therapeutic potential. These derivatives are then tested for their efficacy and safety in preclinical and clinical studies.

科学研究应用

Chk2 inhibitors have a wide range of applications in scientific research, including:

Cancer Therapy: Enhancing the effectiveness of chemotherapy and radiotherapy by preventing DNA repair in cancer cells.

Neuroprotection: Promoting axon regeneration and functional recovery after central nervous system injuries.

Virology: Potential use in treating hepatitis C virus infections by disrupting viral replication.

Neurodegenerative Diseases: Investigating their role in conditions like amyotrophic lateral sclerosis (ALS) where DNA damage is a key factor.

作用机制

Chk2 inhibitors exert their effects by targeting the DNA damage response pathway. Chk2 is activated by ataxia telangiectasia mutated kinase (ATM) in response to DNA double-strand breaks. Once activated, Chk2 phosphorylates various substrates, including p53, leading to cell cycle arrest and DNA repair. Inhibiting Chk2 prevents these processes, promoting apoptosis in damaged cells .

相似化合物的比较

Chk2 inhibitors are often compared with Chk1 inhibitors, as both target checkpoint kinases involved in the DNA damage response. Chk2 inhibitors are unique in their ability to specifically target the ATM-Chk2-p53 pathway, making them particularly effective in cancers with p53 mutations . Similar compounds include:

Chk1 Inhibitors: Target the ATR-Chk1 pathway and are used in combination with Chk2 inhibitors for synergistic effects.

PARP Inhibitors: Target poly (ADP-ribose) polymerase and are often used in combination with Chk2 inhibitors to enhance DNA damage in cancer cells.

Chk2 inhibitors represent a promising class of compounds with significant potential in cancer therapy and other medical applications. Ongoing research continues to explore their full therapeutic potential and optimize their use in clinical settings.

属性

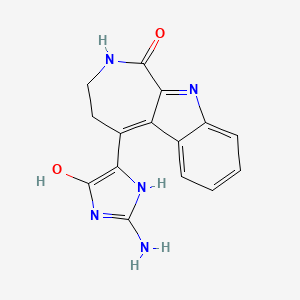

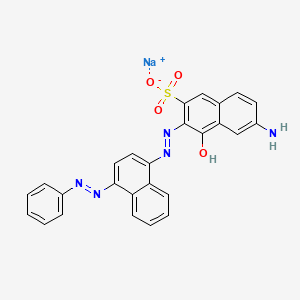

IUPAC Name |

5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEPRPGFGRQXDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate](/img/structure/B10774888.png)

![(1S,2R,3R,4S,5S,6S,8S,9R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10774901.png)

![3-[4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]indazol-1-yl]propanoic acid](/img/structure/B10774904.png)

![(2S,3S,4R,5R,6S)-2-[[(3R,5S,8S,9S,10R,12S,13S,14S,17R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10774929.png)

![[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10774947.png)

![acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10774956.png)

![(2R,3R,4S,5S,6R)-2-((3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-((S)-2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B10774957.png)

![[(1S,4S,5R,6S,8S,13S,16S)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10774962.png)